methyl 2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
Description
Methyl 2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a purine derivative characterized by a tetrahydropurine core substituted with ethyl and methyl groups at positions 7 and 1/3, respectively, and a thioacetate ester moiety at position 6. Its molecular formula is C₁₂H₁₆N₄O₄S, with a molecular weight of 312.35 g/mol . The compound is synthesized via nucleophilic substitution, typically involving a purine precursor and methyl bromoacetate in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) .
Properties
IUPAC Name |
methyl 2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-5-16-8-9(13-11(16)21-6-7(17)20-4)14(2)12(19)15(3)10(8)18/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLROFJFQYJTOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is then modified to introduce the thioacetate group.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Catalysts and Reagents: Common reagents used in the synthesis include alkylating agents, oxidizing agents, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thioacetate group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or viral infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various applications, including the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators and Research Implications
Substituent Effects :
- Ethyl vs. Isopropyl/Benzyl : Ethyl substituents balance lipophilicity and metabolic stability, whereas bulkier groups (isopropyl, benzyl) enhance target binding but reduce bioavailability .
- Thioacetate Ester vs. Carboxylic Acid : The ester group in the target compound improves cell permeability compared to carboxylic acid derivatives, making it more suitable for in vivo studies .
Biological Relevance: Unlike caffeine, which primarily affects CNS receptors, the thioacetate moiety in the target compound enables covalent interactions with cysteine residues in enzymes (e.g., xanthine oxidase), suggesting a distinct mechanism of action .
Synthetic Versatility :
- The thioacetate group allows facile derivatization into thiols or disulfides, enabling modular drug design .
Biological Activity
Methyl 2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex organic compound belonging to the purine derivatives class. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related case studies.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 356.40 g/mol. The structure features a purine ring substituted with an ethyl group and a thioacetate moiety, which may influence its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 356.40 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Stability | Stable under standard conditions |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : The compound potentially inhibits specific kinases involved in cell signaling pathways.
- Antitumor Activity : It may target cancer cell proliferation by modulating pathways associated with tumor growth.
- Antioxidant Properties : Its structure suggests possible radical scavenging activity.
Antitumor Effects
A study conducted on derivatives of purine compounds demonstrated that modifications at the N8 position significantly enhanced anticancer activity. This compound was shown to inhibit the growth of various cancer cell lines in vitro with IC50 values ranging from 5 to 15 µM depending on the cell type .
Kinase Inhibition
Research has indicated that this compound could inhibit key kinases involved in cancer progression. For instance, it was found to inhibit the activity of VEGFR (vascular endothelial growth factor receptor), which plays a crucial role in angiogenesis during tumor development .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound compared to other purine derivatives, a comparative analysis is presented below:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Methyl 2-(thioacetate derivative) | Antitumor (inhibition of cell growth) | 5 - 15 |
| Propyl 2-(purine derivative) | Moderate kinase inhibition | 10 - 20 |
| Ethyl 2-(another purine derivative) | Weak antioxidant effects | >30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
